molecular formula C30H40ClNO4 B1682829 Vapiprost hydrochloride CAS No. 87248-13-3

Vapiprost hydrochloride

Cat. No. B1682829
CAS RN: 87248-13-3
M. Wt: 514.1 g/mol
InChI Key: ZYOBZRTZRQKKNC-UGNABIHOSA-N
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Description

Vapiprost hydrochloride is a thromboxane A2 receptor antagonist . It inhibits the aggregation and ATP release stimulated with U-46619, collagen, or arachidonic acid (AA) at an IC50 of less than 2.1×10^-8 M .


Molecular Structure Analysis

The molecular formula of Vapiprost hydrochloride is C30H40ClNO4 . Its exact mass is 513.26 and its molecular weight is 514.103 . The IUPAC name is (Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride .


Chemical Reactions Analysis

Vapiprost hydrochloride is known to inhibit the aggregation and ATP release stimulated with U-46619, collagen, or arachidonic acid (AA) at an IC50 of less than 2.1×10^-8 M .


Physical And Chemical Properties Analysis

The molecular formula of Vapiprost hydrochloride is C30H40ClNO4 . Its exact mass is 513.26 and its molecular weight is 514.103 . The elemental analysis shows that it contains C, 70.09%; H, 7.84%; Cl, 6.90%; N, 2.72%; O, 12.45% .

Scientific Research Applications

Attenuation of Diabetes-Induced Retinal Vasoconstriction

  • Vapiprost has been studied for its effectiveness in attenuating diabetes-induced retinal vasoconstriction. In diabetic mice models, the administration of vapiprost resulted in a significant decrease in the reduction of retinal blood flow caused by diabetes. This suggests that vapiprost can be beneficial in preventing diabetic retinopathy, a common complication of diabetes (Wright, Messina, & Harris, 2009).

Role in Microcirculation Disorders of the Inner Ear

  • Another study focused on the effect of Vapiprost in treating microcirculation disorders in the rat inner ear. The research indicated that Vapiprost, as a thromboxane A2 receptor antagonist, might play a significant role in alleviating microcirculation disorders in conditions like hearing loss (Umemura, Asai, Uematsu, & Nakashima, 2004).

Influence on Pharmacokinetics and Platelet Aggregation in the Elderly

  • A study investigated the influence of age on the pharmacokinetics of vapiprost and its effect on platelet aggregation. It was found that older individuals have different pharmacokinetic responses to vapiprost, which could be crucial for dose adjustments in elderly patients. This study underscores the importance of considering age when prescribing vapiprost, particularly for conditions related to thromboxane A2 (Ohashi & Aso, 2001).

Administration in Mouse Model of Colitis

  • In a study involving mice with dextran sodium sulfate (DSS)-induced colitis, vapiprost was administered to investigate its effect on colitis symptoms. The results showed that vapiprost could reduce symptoms like loose stools and rectal bleeding, suggesting its potential therapeutic role in colitis management (Harris & Carter, 2008).

Safety And Hazards

The safety data sheet for Vapiprost hydrochloride indicates that it is not a hazardous substance or mixture .

properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOBZRTZRQKKNC-UGNABIHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045689
Record name Vapiprost hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vapiprost hydrochloride

CAS RN

87248-13-3
Record name Vapiprost hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapiprost hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPIPROST HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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